molecular formula C5H14Cl2N2O B599849 (S)-Piperazin-2-ylmethanol dihydrochloride CAS No. 149629-73-2

(S)-Piperazin-2-ylmethanol dihydrochloride

Cat. No.: B599849
CAS No.: 149629-73-2
M. Wt: 189.08
InChI Key: ZGSXUBVXZCCDHZ-XRIGFGBMSA-N
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Description

(S)-Piperazin-2-ylmethanol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring with a hydroxymethyl group attached to one of the nitrogen atoms, and it is often used in the form of its dihydrochloride salt for enhanced stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethylene glycol.

    Hydroxymethylation: The piperazine ring is then subjected to hydroxymethylation using formaldehyde and a reducing agent such as sodium borohydride.

    Chirality Induction: The (S)-enantiomer is obtained through chiral resolution techniques or by using chiral starting materials.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Piperazin-2-ylmethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Piperazin-2-ylcarboxylic acid.

    Reduction: Piperazin-2-ylmethanamine.

    Substitution: Various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

(S)-Piperazin-2-ylmethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of various chemical intermediates and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of (S)-Piperazin-2-ylmethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity. The piperazine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler analog without the hydroxymethyl group.

    N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms.

    Piperazin-2-ylcarboxylic acid: An oxidized form of (S)-Piperazin-2-ylmethanol.

Uniqueness

(S)-Piperazin-2-ylmethanol dihydrochloride is unique due to the presence of the hydroxymethyl group, which enhances its solubility and reactivity. This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

[(2S)-piperazin-2-yl]methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSXUBVXZCCDHZ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](CN1)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660871
Record name [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149629-73-2
Record name [(2S)-Piperazin-2-yl]methanol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-piperazin-2-ylmethanol dihydrochloride
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